1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one
Description
Properties
IUPAC Name |
1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-8-7-12-5-4-9(8)13-10-3-1-2-6-14(10)11/h12H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHQXUKKTIIPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)CNCC3)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Triazoloquinazolinone Derivatives (Compounds 5a-h)
- Key Features: These derivatives (e.g., 5a, 5b, 5c) share a fused triazoloquinazolinone core but differ in substituents (methoxy, ethoxy, pentyloxy, etc.). Unlike the target compound, they contain two nitrogen atoms in the triazole ring and one in the quinazolinone system.
- Functional Groups :
3,9-Diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene
- Key Features : This compound (CAS 24919-43-5) has a diazatricyclic structure with two nitrogen atoms (vs. three in the target). Its molecular formula is C₁₂H₁₆N₂ (MW 188.27 g/mol), lacking the ketone group present in the target.
- Safety Profile : Hazard statements include H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), suggesting similar handling precautions may apply to nitrogen-rich tricyclics .
Dithia-Azatetracyclo Derivatives
- Key Features : Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one incorporate sulfur atoms, which increase ring strain and alter electronic properties compared to the all-carbon/nitrogen framework of the target.
Patented Triazatricyclo Compound
- Key Features: The patented 12-methyl-6,15-bis(trifluoromethyl)-13,19-dioxa-3,4,18-triazatricyclo[12.3.1.1²,⁵]nonadeca-1(18),2,4,14,16-pentaen-6-ol includes trifluoromethyl groups and additional oxygen atoms. These substituents enhance stability and lipophilicity, contrasting with the target’s simpler substituent profile.
Physical and Spectral Properties
*Inferred based on structural similarity to compounds in .
Biological Activity
Overview
1,5,9-Triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one is a heterocyclic compound characterized by a unique tricyclic structure that incorporates nitrogen atoms within its ring system. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula for 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one is with a molecular weight of approximately 205.26 g/mol. Its structure features a combination of triazine and tricyclic frameworks that contribute to its biological activity.
Chemical Structure:
The biological activity of 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one is primarily attributed to its interaction with various biomolecules such as enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or pathogen replication.
- Receptor Modulation: It could interact with specific receptors, altering their activity and influencing cellular responses.
Biological Activity
Research indicates that 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one exhibits various biological activities:
- Antiviral Activity: Preliminary studies suggest potential efficacy against viral pathogens by interfering with viral replication mechanisms.
- Antimicrobial Properties: The compound has been investigated for its ability to inhibit bacterial growth.
- Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
Synthesis and Industrial Applications
The synthesis of 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one typically involves cyclization reactions between appropriate precursors under controlled conditions to achieve high yields and purity.
Synthetic Routes:
- Cyclization of Amines with Diketones: A common method involves the reaction of a suitable amine with a diketone followed by cyclization under acidic or basic conditions.
- Optimization for Industrial Production: Large-scale synthesis may utilize continuous flow reactors to enhance efficiency and reduce costs.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one?
Methodological Answer: The synthesis requires precise control of reaction conditions at each step. Key parameters include:
- Temperature : Elevated temperatures (70–100°C) may accelerate cyclization but risk side reactions like decomposition .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Catalysts : Mo(CO)₆ or Pd-based catalysts can improve yield in cycloaddition steps .
- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures is critical to isolate high-purity products (>95%) .
Validation : Monitor each step via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, carbonyl groups at δ 160–180 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolves stereochemistry and confirms tricyclic geometry, particularly for chiral centers .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) verifies molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
Note : Cross-validate data with FT-IR to confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Contradictions often arise from variations in experimental design or assay conditions. To address this:
- Standardize Assays : Use consistent cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Multi-Technique Validation : Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity .
- Statistical Analysis : Apply response surface methodology (RSM) or ANOVA to identify influential variables (e.g., pH, incubation time) .
Example : A study on similar triazatricyclo compounds used RSM to optimize epoxidation conditions, reducing variability in reaction yields by 30% .
Q. What computational strategies are effective for predicting the bioactivity and binding mechanisms of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with biological targets (e.g., HIV integrase or kinase enzymes) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Ionization energy data (e.g., 8.27–8.90 eV from EI/PE studies) can guide redox behavior .
- Pharmacophore Modeling : Identify critical functional groups (e.g., chloro substituents) using tools like Schrödinger Phase .
Q. How should researchers design in vitro assays to evaluate the anticancer potential of this compound?
Methodological Answer:
- Cell Line Selection : Prioritize panels with diverse genetic backgrounds (e.g., NCI-60) to assess broad-spectrum activity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, using sigmoidal curve fitting to calculate IC₅₀ values.
- Mechanistic Studies : Pair cytotoxicity assays with flow cytometry (apoptosis detection) and Western blotting (e.g., PARP cleavage for caspase activation) .
Experimental Design : Use a central composite design to optimize variables like incubation time (24–72 hrs) and serum concentration .
Q. What methodologies are recommended for analyzing the compound’s stability under varying environmental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–80°C), UV light (254 nm), and humidity (75% RH) for 1–4 weeks .
- Analytical Monitoring : Track degradation via HPLC-DAD (e.g., C18 columns, acetonitrile/water gradients) and quantify impurities using LC-MS .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at room temperature based on accelerated stability data .
Q. How can the compound’s reactivity with biomolecules be systematically investigated?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) with proteins (e.g., albumin) to assess plasma protein interaction .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- Reactive Oxygen Species (ROS) Assays : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
